molecular formula C23H27N3O3 B2971579 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 1252819-22-9

1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No. B2971579
CAS RN: 1252819-22-9
M. Wt: 393.487
InChI Key: JHIDLDUTVIYZCQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one, also known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder and is commonly used in scientific research for its pharmacological properties.

Scientific Research Applications

Synthesis and Pharmacological Potential

The compound , 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one, represents a class of substances with significant pharmacological potential due to their structural characteristics. Research has focused on the synthesis and evaluation of derivatives of this compound for various therapeutic applications.

  • Antiarrhythmic and Antihypertensive Effects : Studies have shown that derivatives of 1-substituted pyrrolidin-2-one and pyrrolidine with adrenolytic activity exhibit strong antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, which depend on the presence of the 1-phenylpiperazine moiety with methoxy- or chloro- substituents. This suggests a potential for developing novel cardiovascular drugs from this class of compounds (Malawska et al., 2002).

  • Dopamine Receptor Partial Agonists : Incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines, which include derivatives of the discussed compound, has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds show a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential as novel therapeutics for conditions such as schizophrenia (Möller et al., 2017).

  • Antiviral Activity : The compound's structural motif has been explored in the context of HIV-1 reverse transcriptase inhibitors. Substituting the aryl moiety with various substituted indoles led to compounds with significantly enhanced potency against HIV-1, highlighting the potential for designing effective antiviral agents (Romero et al., 1994).

Structural and Chemical Insights

The detailed study of compounds related to 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one provides valuable insights into their structural and electronic properties. Such research underpins the development of new drugs by elucidating the relationship between molecular structure and biological activity.

  • Crystal Structure Analysis : The crystal structures of anticonvulsant compounds related to the discussed compound have been solved, revealing insights into the orientation of substituent groups and the electronic distribution within the molecule. These findings are crucial for understanding the compounds' pharmacological properties and for guiding the design of new therapeutics (Georges et al., 1989).

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-17-5-3-4-6-21(17)24-11-13-25(14-12-24)23(28)18-15-22(27)26(16-18)19-7-9-20(29-2)10-8-19/h3-10,18H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIDLDUTVIYZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

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